4-tert-butyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Description
4-tert-butyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core substituted with a tert-butyl group and a 1,2-oxazole ring, which imparts unique chemical properties and potential biological activities.
Properties
IUPAC Name |
4-tert-butyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-13(10-18-20-11)9-17-15(19)12-5-7-14(8-6-12)16(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJGBDJDAIRSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine in the presence of a base such as triethylamine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the 1,2-Oxazole Ring: The 1,2-oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α,β-unsaturated carbonyl compound and hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxazole derivatives.
Scientific Research Applications
4-tert-butyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylphenyl)-4-methylbenzamide
- 4-tert-butyl-N-(4-methylphenyl)benzamide
- N-(4-tert-butylphenyl)-4-methyl-1,2-oxazole-5-carboxamide
Uniqueness
4-tert-butyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is unique due to the presence of both a tert-butyl group and a 1,2-oxazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other benzamide derivatives, making it a valuable compound for research and development.
Biological Activity
4-tert-butyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H20N2O2
- Molecular Weight : 272.35 g/mol
- CAS Number : 2034245-36-6
Research indicates that compounds containing oxazol rings exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific mechanisms of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar oxazole derivatives have shown the ability to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
- Modulation of Cell Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Potential inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. |
| Anticancer | Demonstrated cytotoxic effects on various cancer cell lines. |
| Antimicrobial | Exhibited activity against certain bacterial strains in preliminary studies. |
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of oxazole derivatives similar to this compound. The findings suggested that these compounds significantly reduced carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| A549 | 30 |
These results suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
Preliminary tests indicated that this compound showed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
